molecular formula C15H21ClN2O3S B2876676 N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide CAS No. 1797086-95-3

N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

Cat. No.: B2876676
CAS No.: 1797086-95-3
M. Wt: 344.85
InChI Key: IIXHGJAOLIQQHF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is part of a broader class of compounds known as azetidine derivatives, which have been extensively studied for their varied biological activities. One notable study involved the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole, which were characterized and screened for their antibacterial, antifungal, and antitubercular activities. Additionally, these compounds were evaluated for their anti-inflammatory activity in vivo, with some showing significant activities (Samadhiya, Sharma, & Srivastava, 2013).

Ring-Expansion Reactions and Novel Motifs

Another research domain explores the chemical reactions involving azetidine derivatives, such as the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde. This process yields functionalized azetidines and other novel motifs depending on the conditions applied. Such reactions are crucial for expanding the chemical space of azetidine derivatives for further pharmacological exploration (Suraj & Swamy, 2022).

Antidepressant and Nootropic Agents

Research into azetidine derivatives has also extended into the central nervous system (CNS) pharmacology, with studies synthesizing and evaluating compounds for potential antidepressant and nootropic effects. A study involving the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone demonstrated that some derivatives exhibited high antidepressant and nootropic activities in mouse models. This suggests the utility of the azetidine skeleton in developing new CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-11(2)10-22(20,21)14-8-18(9-14)15(19)17-7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXHGJAOLIQQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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